molecular formula C17H28N4O3 B3020640 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea CAS No. 1207001-35-1

1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea

Cat. No.: B3020640
CAS No.: 1207001-35-1
M. Wt: 336.436
InChI Key: OJPPPDMAUNDGNW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a urea moiety

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the urea moiety through a reaction with an isocyanate or a similar reagent under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and urea-containing molecules. Compared to these compounds, 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties.

Biological Activity

1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N4O3C_{18}H_{26}N_{4}O_{3}. The compound features a piperazine moiety, which is known for its interactions with various neurotransmitter receptors.

Pharmacological Activity

Research indicates that derivatives of piperazine compounds have significant interactions with serotonin and dopamine receptors. Specifically, this compound exhibits:

  • Dopamine D3 Receptor Affinity : This compound has been shown to have a marked affinity for dopamine D3 receptors, which are implicated in several psychiatric conditions, including schizophrenia and addiction .
  • Serotonin Receptor Interaction : It also interacts with serotonin receptors (5-HT1A and 5-HT2A), contributing to its potential anxiolytic and antidepressant effects .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:

  • Dopaminergic Modulation : By selectively binding to D3 receptors, the compound may help regulate dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions .
  • Serotonergic Modulation : The interaction with serotonin receptors suggests potential benefits in mood disorders by enhancing serotonergic transmission .

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

  • Antidepressant Effects : A study demonstrated that similar piperazine derivatives showed significant antidepressant-like effects in animal models, indicating that modifications to the piperazine structure can enhance efficacy .
  • Behavioral Studies : In behavioral tests assessing anxiety and depression, compounds with similar structures exhibited reduced anxiety-like behaviors in rodents, suggesting a promising avenue for further research into their clinical applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

PropertyFinding
Molecular Formula C18H26N4O3C_{18}H_{26}N_{4}O_{3}
Dopamine D3 Affinity High affinity observed
Serotonin Receptor Activity Significant interaction noted
Therapeutic Potential Anxiolytic and antidepressant effects suggested

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-23-14-8-19-17(22)18-7-9-20-10-12-21(13-11-20)15-5-3-4-6-16(15)24-2/h3-6H,7-14H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPPPDMAUNDGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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